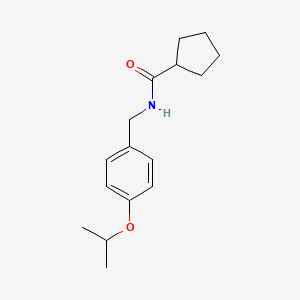
N-(4-isopropoxybenzyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropoxybenzyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that was first identified in 1989. It is a member of the secretin/glucagon family of peptides and is widely distributed throughout the central and peripheral nervous systems. PACAP-27 has been shown to have a variety of biological effects, including neuroprotection, vasodilation, and regulation of hormone secretion.
Mécanisme D'action
The mechanism of action of N-(4-isopropoxybenzyl)cyclopentanecarboxamide is complex and involves the activation of multiple signaling pathways. It has been shown to bind to three different receptors: PAC1, VPAC1, and VPAC2. Activation of these receptors leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP). cAMP then activates a variety of downstream effectors, including protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific tissue and receptor subtype involved. In the nervous system, this compound has been shown to regulate neurotransmitter release, modulate synaptic plasticity, and promote neuronal survival. In the cardiovascular system, this compound has been found to induce vasodilation and inhibit platelet aggregation. Additionally, this compound has been shown to regulate hormone secretion in the pituitary gland and the pancreas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-isopropoxybenzyl)cyclopentanecarboxamide is its stability, which allows for easy storage and handling in laboratory experiments. Additionally, its well-defined structure and known receptor binding properties make it a useful tool for studying the function of the PACAP receptor system. However, one of the limitations of this compound is its relatively high cost, which may limit its use in larger-scale experiments.
Orientations Futures
There are several future directions for research on N-(4-isopropoxybenzyl)cyclopentanecarboxamide. One area of interest is the development of this compound-based therapies for neurological diseases, such as stroke and Alzheimer's disease. Additionally, there is ongoing research into the role of this compound in the regulation of hormone secretion and its potential therapeutic applications in endocrine disorders. Finally, there is interest in the development of novel PACAP receptor agonists and antagonists for use in basic research and drug development.
Méthodes De Synthèse
The synthesis of N-(4-isopropoxybenzyl)cyclopentanecarboxamide involves solid-phase peptide synthesis, which is a widely used method in the field of peptide chemistry. The process involves the stepwise addition of amino acids to a growing peptide chain, with the use of protecting groups to prevent unwanted reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(4-isopropoxybenzyl)cyclopentanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in a variety of models of neurological disease, including stroke, traumatic brain injury, and Alzheimer's disease. Additionally, this compound has been found to have vasodilatory effects, which may have implications for the treatment of cardiovascular disease.
Propriétés
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-9-7-13(8-10-15)11-17-16(18)14-5-3-4-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLYPULUGPZBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)
![N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide](/img/structure/B5289000.png)
![4-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzyl)morpholine](/img/structure/B5289002.png)
![methyl 2-[5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5289006.png)

![N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide](/img/structure/B5289026.png)
![(1R*,2R*,6S*,7S*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5289031.png)

![3-ethyl-5-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}isoxazole](/img/structure/B5289039.png)
![2-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5289046.png)
![1'-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5289059.png)
![7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289065.png)
![3-methyl-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289072.png)
